Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)-

Description

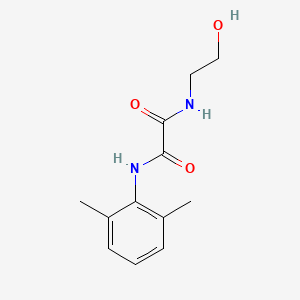

Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)- (hereafter referred to as the "target compound") is a substituted oxalamide derivative characterized by a 2,6-dimethylphenyl group and a 2-hydroxyethyl substituent. Notably, oxalamide derivatives are commonly associated with herbicide metabolites, such as metazachlor OA (N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)oxalamide) , and exhibit diverse physicochemical behaviors depending on substituents.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)oxamide |

InChI |

InChI=1S/C12H16N2O3/c1-8-4-3-5-9(2)10(8)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17) |

InChI Key |

DFPMRUBYDFDLJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of unsymmetrically substituted oxalamides such as N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)oxalamide can generally be achieved through two main synthetic routes:

Oxalyl Chloride Route

This route utilizes oxalyl chloride (C₂O₂Cl₂) as a key reagent, which is reacted sequentially with different amines to introduce the desired substituents. The general reaction scheme involves:

- Reaction of oxalyl chloride with 2,6-dimethylaniline to form a mono-substituted intermediate

- Subsequent reaction with ethanolamine (2-hydroxyethylamine) to produce the target compound

Mono-methyl Oxalyl Chloride Route

This approach employs mono-methyl oxalyl chloride (ClOCCO₂CH₃) as the key intermediate, allowing for a more controlled sequential addition of the two different amine components.

Detailed Synthetic Procedures

Synthesis via Oxalyl Chloride

Based on general procedures for similar compounds, the following method can be adapted for the synthesis of N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)oxalamide:

Reagents and Materials

- Oxalyl chloride (freshly distilled)

- 2,6-Dimethylaniline (1.0 equivalent)

- Ethanolamine (2-hydroxyethylamine) (1.1 equivalents)

- Triethylamine (2.2 equivalents)

- Anhydrous tetrahydrofuran (THF)

- Dichloromethane (DCM)

- Ice bath

Procedure

- To a solution of 2,6-dimethylaniline (1.0 equiv.) in anhydrous THF (0.3 M) at 0°C, add triethylamine (1.1 equiv.).

- Slowly add oxalyl chloride (0.5 equiv.) dropwise over 30 minutes while maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature and stir for 2 hours.

- In a separate flask, prepare a solution of ethanolamine (1.1 equiv.) and triethylamine (1.1 equiv.) in THF.

- Add this solution dropwise to the reaction mixture at 0°C.

- Allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

- Monitor the reaction by thin-layer chromatography.

- Upon completion, filter off the triethylamine hydrochloride salt.

- Remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from ethanol or column chromatography (ethyl acetate/hexane gradient).

This procedure is adapted from the general method used for the preparation of N,N'-diaryloxamides as described in search result, which indicates: "To a solution of the corresponding aniline (2.0 equiv.) in THF (0.3 M) was added Et₃N (2.1 equiv.). Oxaloyl chloride (1.0 equiv.) was then slowly dripped into the mixture under an ice bath".

Synthesis via Mono-methyl Oxalyl Chloride

This alternative approach utilizes mono-methyl oxalyl chloride, which can be prepared from oxalyl chloride and anhydrous methanol:

Preparation of Mono-methyl Oxalyl Chloride

The synthesis of oxalyl chloride monomethyl ester can be achieved as described in search result:

"Oxalyl chloride and anhydrous methanol are used as raw materials, the next step of synthesis reaction at low temperature, one-step single-column rectification, and the purified product monomethyl oxalyl chloride and by-product dimethyl oxalate".

The chemical reaction is:

C₂O₂Cl₂ + CH₃OH → ClOCCO₂CH₃ + HCl↑

Synthesis Procedure Using Mono-methyl Oxalyl Chloride

- To a solution of 2,6-dimethylaniline (1.0 equiv.) in THF (0.2 M) at 0°C, add triethylamine (1.2 equiv.).

- Add mono-methyl oxalyl chloride (1.1 equiv.) dropwise while maintaining the temperature below 5°C.

- Stir the resulting mixture at room temperature for 2 hours.

- Wash the mixture with an equal volume of water.

- Dry the organic phase with Na₂SO₄ and evaporate the solvent.

- Purify the intermediate by silica gel chromatography.

- Dissolve the intermediate in THF (0.5 M).

- Add ethanolamine (1.2 equiv.) and triethylamine (1.2 equiv.) at 0°C.

- Stir the reaction mixture at room temperature until completion (monitored by TLC).

- Work up and purify as described in the previous method.

This procedure is adapted from search result, which describes: "To a solution of the corresponding aniline (1.0 equiv.) in THF (0.2M) was added Et₃N (1.2 equiv.). Mono-methyl oxalyl chloride (1.1 equiv.) was then slowly added to the solution under an ice water bath".

Optimization Factors and Conditions

Temperature Control

Temperature management is critical during oxalamide synthesis. The initial reaction with oxalyl chloride or its derivatives is typically performed at low temperatures (0-5°C) due to the high reactivity of acyl chlorides. This helps minimize side reactions and improve selectivity.

Solvent Selection

Several solvents have been employed for oxalamide synthesis:

| Solvent | Advantages | Comments |

|---|---|---|

| THF | Good solubility of reagents | Commonly used in most protocols |

| Dichloromethane | Excellent for acyl chloride reactions | May require anhydrous conditions |

| Toluene | Higher boiling point for longer reactions | Used in some protocols requiring heating |

| Methanol | Useful for direct reactions with esters | Used in ester-based approaches |

Yield Optimization

Based on data from similar compounds, the following conditions can help optimize yields:

Analysis of Alternative Approaches

Direct Reaction of Diethyl Oxalate with Amines

This approach involves using diethyl oxalate instead of oxalyl chloride. For the synthesis of N,N'-bis(2-hydroxyethyl)oxalamide, search result describes:

"Example 5 preparation of N,N'-bis(2-hydroxyethyl)-oxalyldiamide (5) 1.46 g diethyloxalate (10 mmol) were slowly added drop by drop in 30 minutes to 1.34 g ethanolamine (22 mmol) at 0°C under stirring. The obtained mixture was maintained at 0°C for 1 hour and then at room temperature for 5 hours... The reaction yield was about 91%".

This could be adapted for the unsymmetrically substituted target compound by controlling stoichiometry and reaction conditions.

Step-wise Approach via N-Acylation

This method involves:

- Formation of a mono-substituted intermediate

- Activation of the remaining carboxylic acid group

- Coupling with the second amine

For instance, search result describes: "Acid 6a (2.0 g; 8.16 mmol) was diluted in oxalyl chloride (20 ml) and a catalytic amount of DMF (50 µl) was added. The mixture was heated to reflux and stirred for 2 h. The excess of oxalyl chloride was distilled off". This approach could be modified for the target compound.

Catalytic Systems for Improved Yields

For certain oxalamide preparations, catalytic systems have been employed to enhance reaction efficiency. From search result, we can see the use of N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) itself as a ligand in copper-catalyzed reactions:

"N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) was identified as the most efficient ligand for this Cu-catalyzed methoxylation".

Although this refers to BHMPO as a catalyst rather than its synthesis, it demonstrates the potential utility of the target compound class in catalytic applications.

Structure Confirmation and Characterization

After synthesis, confirmation of the target compound structure is essential through various analytical techniques:

NMR Spectroscopy

Expected key signals for N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)oxalamide:

- ¹H NMR:

- Aromatic protons of the 2,6-dimethylphenyl group (δ ~7.0-7.2 ppm)

- Methyl protons (δ ~2.1-2.3 ppm)

- -CH₂-CH₂- protons of the hydroxyethyl group (δ ~3.5-3.8 ppm)

- NH protons (δ ~8.5-10.5 ppm)

- OH proton (δ ~4.5-5.5 ppm, variable)

- ¹³C NMR:

- Carbonyl carbons (δ ~158-160 ppm)

- Aromatic carbons (δ ~125-140 ppm)

- Methyl carbons (δ ~18-20 ppm)

- Hydroxyethyl carbons (δ ~42-63 ppm)

Mass Spectrometry

The expected molecular weight of N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)oxalamide would be approximately 250 g/mol, which should be confirmed by mass spectrometry.

Industrial Production Considerations

For industrial-scale production, several factors must be considered:

Scaling Factors

When scaling up the synthesis:

- Heat transfer becomes more critical

- Mixing efficiency must be optimized

- Addition rates need careful control

Economic Considerations

Based on search result, which discusses industrial production of related compounds:

"The present invention is also advantageous from the point of view of raw material costs and waste problems, such as pollution control requirements or waste disposal costs".

This suggests that cost-effective and environmentally friendly production methods should be prioritized, potentially using continuous flow systems rather than batch processes for larger scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions due to its amide structure.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key analogs include:

Metazachlor OA : N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)oxalamide, a major metabolite of the herbicide metazachlor .

N1,N2-Bis(2,6-dimethylphenyl)oxalamide : A symmetric oxalamide with two 2,6-dimethylphenyl groups .

Ethyl N-phenyloxalamate : A simpler oxalamate ester lacking aromatic substituents .

Table 1: Structural Comparison

*Calculated based on structural similarity.

Thermodynamic and Solubility Properties

Evidence from thermodynamic studies of oxalamides highlights the role of substituents in hydrogen bonding (HB) and solvation:

- Metazachlor OA exhibits a three-centered HB scheme , stronger than N1,N2-bis(2-nitrophenyl)oxalamide, due to its pyrazolylmethyl group .

- N1,N2-Bis(2,6-dimethylphenyl)oxalamide shows lower ΔH° and ΔS° values, indicative of weaker solvent interactions compared to HB-active analogs .

- The target compound’s 2-hydroxyethyl group likely enhances HB capacity, increasing solubility in polar solvents relative to non-polar analogs.

Table 2: Thermodynamic Parameters*

*Data from acetanilide and ethyl N-phenyloxalamate studies .

Environmental and Degradation Behavior

Oxalamide derivatives are often degradation products of herbicides, with environmental persistence influenced by substituents:

- Metazachlor OA has a soil half-life of 5–30 days and high water mobility due to weak soil adsorption .

Table 3: Environmental Properties

| Compound | Soil Half-Life (Days) | Water Solubility | Adsorption Potential |

|---|---|---|---|

| Metazachlor OA | 5–30 | High | Low |

| Target Compound (Inferred) | 10–40* | Moderate-High | Moderate |

| N1,N2-Bis(2,6-dimethylphenyl) | >30* | Low | High |

*Estimated based on substituent effects.

Research Implications and Gaps

Synthesis Challenges : The hydroxyethyl group in the target compound may introduce steric hindrance or reactivity during synthesis, akin to impurities observed in carboxamide pharmaceuticals .

Ecotoxicity : Metazachlor OA is a documented water pollutant ; similar monitoring is recommended for the target compound.

Applications : Symmetric oxalamides (e.g., N1,N2-bis(2,6-dimethylphenyl)) are used in crystal structure studies , while the target compound’s HB capacity could suit pharmaceutical or agrochemical roles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)-, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2,6-dimethylaniline derivatives with hydroxyethylamine intermediates under reflux conditions in aprotic solvents (e.g., THF or DMF) is a standard approach. Catalysts like EDCI or HOBt may enhance amide bond formation efficiency . Yield optimization requires careful control of stoichiometry, temperature (typically 60–80°C), and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxalamide derivative?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the aromatic protons (2,6-dimethylphenyl group: δ ~6.8–7.2 ppm) and hydroxyethyl moiety (δ ~3.5–4.0 ppm for -CH2-OH).

- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₃H₁₈N₂O₃: 274.1317) .

Q. How does the hydroxyethyl group influence the compound’s solubility and reactivity in polar solvents?

- Methodological Answer : The hydroxyethyl moiety enhances hydrophilicity, improving solubility in polar solvents like ethanol or DMSO. Reactivity studies should compare hydrogen-bonding interactions via titration calorimetry or computational modeling (e.g., DFT) to assess solvent effects on amide stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound in different solvent systems?

- Methodological Answer : Contradictions may arise from solvent polarity or impurities. Use differential scanning calorimetry (DSC) to measure decomposition temperatures (Td) in controlled environments. Cross-validate with thermogravimetric analysis (TGA) under nitrogen/air atmospheres. For example, a Td >200°C in DMF vs. lower stability in aqueous systems suggests solvent-induced degradation pathways .

Q. What experimental design strategies are recommended for studying the compound’s potential as a hydrogen-bonding catalyst in asymmetric synthesis?

- Methodological Answer :

- Substrate Scope : Test reactivity with prochiral ketones or imines under varying conditions (e.g., solvent, temperature).

- Kinetic Studies : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

- Control Experiments : Compare catalytic efficiency against non-hydroxylated analogs to isolate the hydroxyethyl group’s role .

Q. How can advanced X-ray crystallography techniques clarify steric effects imposed by the 2,6-dimethylphenyl group?

- Methodological Answer : Single-crystal X-ray diffraction analysis reveals dihedral angles between the aromatic ring and amide plane. High-resolution data (R-factor <0.05) can quantify steric hindrance from methyl groups, correlating with reduced rotational freedom in solution (via NOESY NMR) .

Data Analysis and Optimization

Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate with ANOVA for inter-assay variability. For cytotoxicity studies, combine with flow cytometry to distinguish apoptosis vs. necrosis .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring. Optimize reaction parameters via Design of Experiments (DoE), focusing on temperature gradients and mixing efficiency. Purification via recrystallization (e.g., using ethanol/water mixtures) reduces dimerization byproducts .

Safety and Compliance

Q. What safety protocols are critical when handling the hydroxyethyl moiety due to its potential hygroscopicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.